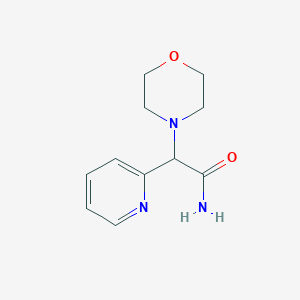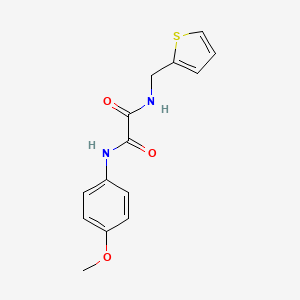
N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is an organic compound that features both aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 4-methoxyaniline with thiophene-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced and subsequently reacted with oxalyl chloride to yield the final oxamide product. The reaction conditions often include:
- Solvents such as ethanol or dichloromethane
- Catalysts like acid or base
- Temperature control to optimize yield and purity
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This might include continuous flow reactors, automated synthesis, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
- N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)urea
- N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)carbamate
Uniqueness
N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both methoxy and thiophene groups can influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-6-4-10(5-7-11)16-14(18)13(17)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZHSVFSTWYAOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)
![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2394842.png)
![N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2394845.png)
![4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2394848.png)
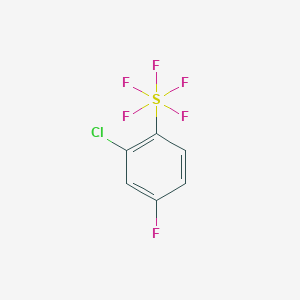

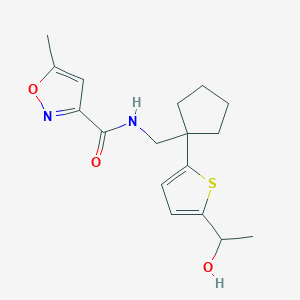
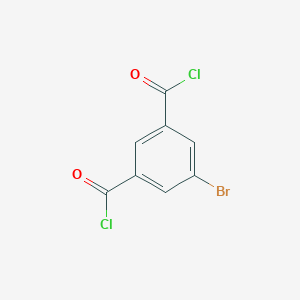
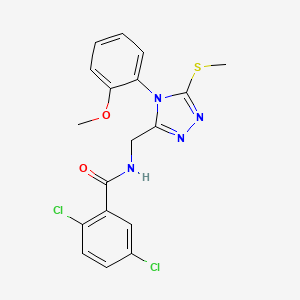
![[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394858.png)

![Methyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2394860.png)
